molecular formula C21H19N3O2 B14700299 2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine CAS No. 23612-74-0

2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine

Cat. No.: B14700299
CAS No.: 23612-74-0
M. Wt: 345.4 g/mol
InChI Key: JTUGTEOPSYZSPA-UHFFFAOYSA-N
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Description

2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolo[2,3-B]pyridine core substituted with two 4-methoxyphenyl groups, which contribute to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. Industrial production would likely involve scaling up the Suzuki–Miyaura coupling reaction and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is hypothesized that the compound may interact with cellular proteins or enzymes, influencing biological processes such as cell signaling or metabolism. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine is unique due to its specific substitution pattern and the presence of the pyrrolo[2,3-B]pyridine core

Properties

CAS No.

23612-74-0

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

2,3-bis(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine

InChI

InChI=1S/C21H19N3O2/c1-25-15-7-3-13(4-8-15)19-17-11-12-18(22)23-21(17)24-20(19)14-5-9-16(26-2)10-6-14/h3-12H,1-2H3,(H3,22,23,24)

InChI Key

JTUGTEOPSYZSPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NC3=C2C=CC(=N3)N)C4=CC=C(C=C4)OC

Origin of Product

United States

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